2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route often starts with the preparation of the thiophene starting material, which is then subjected to various chemical reactions to form the desired aminothieno pyrimidine structure . The reaction conditions usually involve the use of specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of OSM-S-85 may involve automated sample preparation techniques, such as those integrated with Waters LC-MS/MS systems. These methods are designed to enhance efficiency and accuracy in the production process .
Chemical Reactions Analysis
Types of Reactions
OSM-S-85 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-85 may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
OSM-S-85 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of OSM-S-85 involves its interaction with specific molecular targets and pathways. For instance, it inhibits Plasmodium falciparum asparagine tRNA synthetase by forming a covalent adduct with the enzyme, thereby blocking its activity and disrupting protein synthesis in the parasite . This mechanism is highly specific, making OSM-S-85 a potent antimalarial agent.
Comparison with Similar Compounds
Similar Compounds
OSM-S-85 is structurally similar to other aminothieno pyrimidine benzene sulfonamides, such as OSM-S-106 and TCMDC-1352947 . These compounds share a common scaffold but differ in their substituent groups, which can significantly impact their biological activities and mechanisms of action.
Uniqueness
What sets OSM-S-85 apart from its analogs is its unique combination of substituents, which confer distinct chemical and biological properties. For example, the presence of specific functional groups in OSM-S-85 enhances its binding affinity to its molecular targets, making it more effective in inhibiting enzyme activity compared to its counterparts .
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S/c1-15-12-20(16(2)27(15)18-9-5-4-6-10-18)22-25-26-23(30-22)31-14-21(28)24-17-8-7-11-19(13-17)29-3/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
YMUQXVXRPYOASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C3=NN=C(O3)SCC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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